molecular formula C15H19NO3 B1209266 Zinnimidine CAS No. 148717-77-5

Zinnimidine

Cat. No. B1209266
M. Wt: 261.32 g/mol
InChI Key: DSOITGJEUKHAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinnimidine is a member of isoindoles.

Scientific Research Applications

Isolation and Identification from Natural Sources

Zinnimidine has been identified as a metabolite isolated from the culture liquid of Alternaria porri. This discovery represents the first time Zinnimidine was identified as a naturally occurring product. The study focused on understanding the structure and nature of these metabolites (Suemitsu et al., 1995).

Relation to Phytotoxicity

Research on Zinnimidine also includes its identification among a series of zinniol-related compounds isolated from Alternaria cichorii. These compounds were noted for their varying degrees of phytotoxicity, which is a significant area of interest in the study of plant pathology and bioactive compounds (Stierle et al., 1993).

Synthesis Techniques

Advances in synthesis techniques have allowed for the first total synthesis of phytotoxins like cichorine and zinnimidine. This synthetic approach involves sequential connections of functionalities on the aromatic nucleus, followed by a cyclization process. This study is important for the development of synthetic methods for complex natural products (Moreau et al., 2005).

properties

CAS RN

148717-77-5

Product Name

Zinnimidine

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H19NO3/c1-9(2)5-6-19-13-7-11-12(8-16-15(11)17)14(18-4)10(13)3/h5,7H,6,8H2,1-4H3,(H,16,17)

InChI Key

DSOITGJEUKHAJN-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C

Canonical SMILES

CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C

synonyms

4-methoxy-5-methyl-6-(3-methylbut-2-enyloxy)-2,3-dihydro-1H-isoindol-1-one
zinnimidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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